1-Phenyl-N-(1,3-thiazol-2-ylmethyl)methanamine dihydrochloride
CAS No.:
Cat. No.: VC13436928
Molecular Formula: C11H14Cl2N2S
Molecular Weight: 277.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H14Cl2N2S |
|---|---|
| Molecular Weight | 277.2 g/mol |
| IUPAC Name | 1-phenyl-N-(1,3-thiazol-2-ylmethyl)methanamine;dihydrochloride |
| Standard InChI | InChI=1S/C11H12N2S.2ClH/c1-2-4-10(5-3-1)8-12-9-11-13-6-7-14-11;;/h1-7,12H,8-9H2;2*1H |
| Standard InChI Key | PYFTXNZSPRZDIQ-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CNCC2=NC=CS2.Cl.Cl |
| Canonical SMILES | C1=CC=C(C=C1)CNCC2=NC=CS2.Cl.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound has the molecular formula C₁₁H₁₄Cl₂N₂S and a molecular weight of 277.2 g/mol . Its IUPAC name, 1-phenyl-N-(1,3-thiazol-2-ylmethyl)methanamine dihydrochloride, reflects two critical structural components:
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A phenyl group linked to a methanamine backbone.
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A 1,3-thiazole ring substituted at the 2-position with a methylene group bonded to the amine .
The dihydrochloride salt form enhances aqueous solubility and stability, making it preferable for experimental applications .
Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₄Cl₂N₂S | |
| Molecular Weight | 277.2 g/mol | |
| Exact Mass | 276.024 Da | |
| SMILES | C1=CC=C(C=C1)CNCC2=NC=CS2.Cl.Cl |
Synthesis and Preparation
Synthetic Routes
The compound is synthesized through a two-step process:
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Formation of the Parent Amine:
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Salt Formation:
Reaction Scheme:
Industrial-Scale Production
Industrial protocols prioritize cost efficiency and yield optimization:
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Batch Reactors: Facilitate controlled reaction conditions (temperature: 40–60°C, pH 7–9) .
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Purification: Recrystallization from ethanol/water mixtures achieves >95% purity .
Research Directions and Challenges
Biological Efficacy Optimization
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SAR Studies: Modifying the phenyl or thiazole substituents could enhance target affinity. For example, introducing electron-withdrawing groups (e.g., -NO₂) may improve receptor binding .
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Prodrug Development: Esterifying the amine could improve blood-brain barrier penetration for neurological applications .
Stability and Toxicity Profiling
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